molecular formula C15H19NO4S B2987962 N-(2-(furan-2-yl)-2-methoxyethyl)-2-phenylethanesulfonamide CAS No. 1798486-71-1

N-(2-(furan-2-yl)-2-methoxyethyl)-2-phenylethanesulfonamide

Cat. No.: B2987962
CAS No.: 1798486-71-1
M. Wt: 309.38
InChI Key: GAUHMIRNBQGQAC-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-methoxyethyl)-2-phenylethanesulfonamide is a complex organic compound that features a furan ring, a methoxyethyl group, and a phenylethanesulfonamide moiety

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-methoxyethyl]-2-phenylethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4S/c1-19-15(14-8-5-10-20-14)12-16-21(17,18)11-9-13-6-3-2-4-7-13/h2-8,10,15-16H,9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAUHMIRNBQGQAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNS(=O)(=O)CCC1=CC=CC=C1)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-methoxyethyl)-2-phenylethanesulfonamide typically involves the reaction of furan derivatives with sulfonamide precursors. One common method involves the use of furan-2-carboxaldehyde, which undergoes a series of reactions including condensation, reduction, and sulfonation to yield the desired compound. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions and scalability. The use of automated systems and advanced purification techniques ensures the production of high-quality this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-2-yl)-2-methoxyethyl)-2-phenylethanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include various furan derivatives, tetrahydrofuran compounds, and substituted sulfonamides. These products can be further utilized in different chemical and biological applications .

Scientific Research Applications

N-(2-(furan-2-yl)-2-methoxyethyl)-2-phenylethanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(furan-2-yl)-2-methoxyethyl)-2-phenylethanesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The furan ring and sulfonamide moiety play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The compound can interfere with metabolic pathways, protein synthesis, and cell signaling, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(furan-2-yl)-2-methoxyethyl)-2-phenylethanesulfonamide is unique due to its combination of a furan ring, methoxyethyl group, and sulfonamide moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.

Biological Activity

N-(2-(furan-2-yl)-2-methoxyethyl)-2-phenylethanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure is represented by the following formula:

C13H17N1O3S\text{C}_{13}\text{H}_{17}\text{N}_{1}\text{O}_{3}\text{S}

It features a furan ring, a methoxyethyl group, and a phenylethanesulfonamide moiety, contributing to its unique biological properties.

Research indicates that this compound exhibits biological activity through various mechanisms:

  • Inhibition of Protein Kinases : The compound has been shown to inhibit several protein kinases involved in cellular signaling pathways. This inhibition can lead to the modulation of cell proliferation, differentiation, and apoptosis, which are critical in cancer therapy .
  • Anti-inflammatory Properties : Studies suggest that this compound may possess anti-inflammatory effects by downregulating pro-inflammatory cytokines, thereby offering potential therapeutic benefits in inflammatory diseases .

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Activity Description Reference
Kinase Inhibition Inhibits various protein kinases involved in cancer pathways
Anti-inflammatory Effects Reduces levels of pro-inflammatory cytokines
Antioxidant Activity Exhibits scavenging effects on free radicals
Cytotoxicity Induces apoptosis in cancer cell lines

Case Studies

  • Cancer Treatment : In a study involving human cancer cell lines, this compound demonstrated significant cytotoxic effects. The compound induced apoptosis through the activation of caspase pathways and inhibition of the PI3K/Akt signaling cascade, which is often dysregulated in cancer .
  • Inflammatory Disorders : Another study assessed the compound's efficacy in models of acute inflammation. Results indicated that treatment with this sulfonamide reduced edema formation and inflammatory cell infiltration, supporting its potential application in treating conditions like arthritis or asthma .

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